molecular formula C20H18N2O7 B2557576 methyl 2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate CAS No. 884214-48-6

methyl 2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate

Cat. No.: B2557576
CAS No.: 884214-48-6
M. Wt: 398.371
InChI Key: MYMKPTFMECXNRN-UHFFFAOYSA-N
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Description

Methyl 2’-amino-1-ethyl-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its intricate structure, which includes both indole and pyrano[3,2-b]pyran moieties, makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

The synthesis of methyl 2’-amino-1-ethyl-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

    Construction of the pyrano[3,2-b]pyran ring: This step often involves a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.

    Spiro compound formation: The final step involves the formation of the spiro linkage, which can be achieved through a variety of methods, including cycloaddition reactions or nucleophilic substitution.

Industrial production methods for such complex molecules often rely on optimizing these synthetic routes to improve yield and reduce costs. This may involve the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Methyl 2’-amino-1-ethyl-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2’-amino-1-ethyl-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups. It may exhibit biological activities such as anticancer, antimicrobial, or anti-inflammatory properties.

    Materials Science: The compound’s spiro structure can be utilized in the design of novel materials with specific optical or electronic properties.

    Chemical Biology: Researchers can use this compound as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism by which methyl 2’-amino-1-ethyl-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling cascades.

Comparison with Similar Compounds

Similar compounds to methyl 2’-amino-1-ethyl-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carboxylate include other spiro compounds with indole or pyrano[3,2-b]pyran moieties These compounds may share similar synthetic routes and chemical properties but differ in their specific functional groups or substituents

Properties

IUPAC Name

methyl 2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O7/c1-3-22-12-7-5-4-6-11(12)20(19(22)26)14(18(25)27-2)17(21)29-15-13(24)8-10(9-23)28-16(15)20/h4-8,23H,3,9,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMKPTFMECXNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3OC(=CC4=O)CO)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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